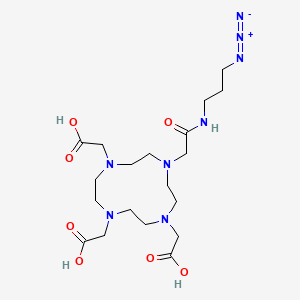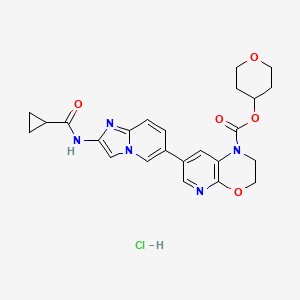
Necrosis inhibitor 2 (hydrocholide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Necrosis inhibitor 2 (hydrocholide) is a compound known for its ability to inhibit cell necrosis. This compound is particularly significant in the study of diseases related to the necrosis pathway, including inflammation, tumors, metabolic diseases, and neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions
Necrosis inhibitor 2 (hydrocholide) is synthesized through a series of chemical reactions involving heteroaryl compounds.
Industrial Production Methods
Industrial production of necrosis inhibitor 2 (hydrocholide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
化学反应分析
Types of Reactions
Necrosis inhibitor 2 (hydrocholide) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
科学研究应用
Necrosis inhibitor 2 (hydrocholide) has a wide range of scientific research applications, including:
作用机制
Necrosis inhibitor 2 (hydrocholide) exerts its effects by targeting specific molecular pathways involved in necrosis. The compound interacts with receptor-interacting protein kinase 1 (RIPK1), receptor-interacting protein kinase 3 (RIPK3), and mixed lineage kinase domain-like protein (MLKL), which are key components of the necroptosis signaling pathway . By inhibiting these targets, necrosis inhibitor 2 (hydrocholide) prevents the initiation and progression of necrosis, thereby reducing cell death and inflammation .
相似化合物的比较
Similar Compounds
Similar compounds to necrosis inhibitor 2 (hydrocholide) include:
Necrostatin-1: Another necrosis inhibitor that targets RIPK1 and is used in similar research applications.
Necrosulfonamide: Targets MLKL and is used to study necroptosis and related diseases.
GW806742X: Inhibits both RIPK1 and RIPK3 and is used in research on necroptosis.
Uniqueness
Necrosis inhibitor 2 (hydrocholide) is unique in its specific interaction with multiple components of the necroptosis pathway, making it a versatile and effective inhibitor. Its ability to target multiple pathways simultaneously enhances its efficacy and potential therapeutic applications .
属性
分子式 |
C24H26ClN5O5 |
|---|---|
分子量 |
499.9 g/mol |
IUPAC 名称 |
oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H25N5O5.ClH/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18;/h3-4,11-15,18H,1-2,5-10H2,(H,27,30);1H |
InChI 键 |
APCAWDIGMMTBNG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
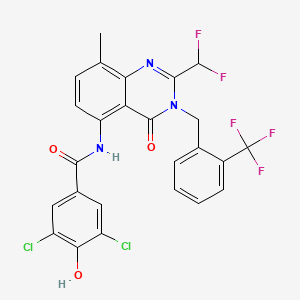
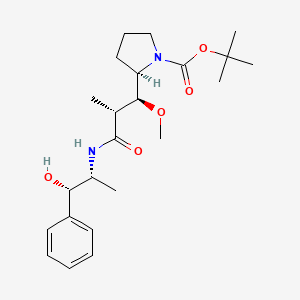
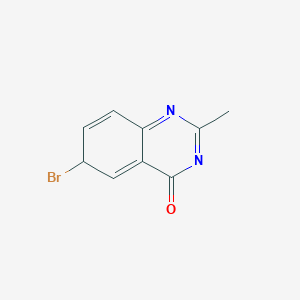
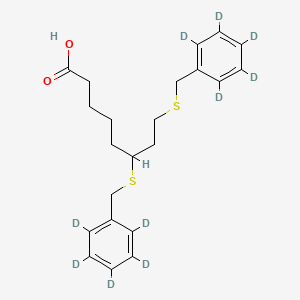
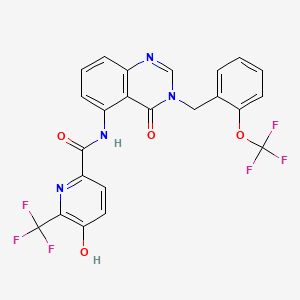

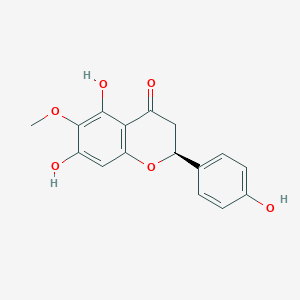
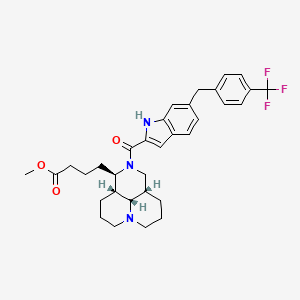
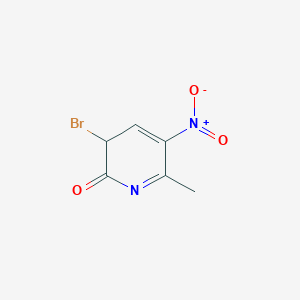
![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
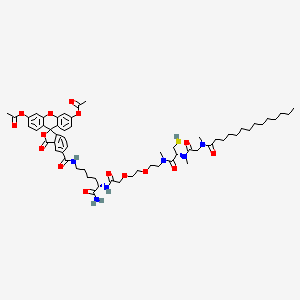
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)
